

# Confirming the Structure of 4-Amino-3-methoxybenzonitrile via NMR: A Comparative Guide

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## Compound of Interest

Compound Name: 4-Amino-3-methoxybenzonitrile

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For researchers, scientists, and drug development professionals, unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the elucidation of molecular structures. This guide provides a comprehensive comparison of predicted Nuclear Magnetic Resonance (NMR) data for **4-Amino-3-methoxybenzonitrile** with experimental data from structurally related analogs to facilitate its structural verification.

## Data Presentation: A Comparative Analysis

While experimental NMR data for **4-Amino-3-methoxybenzonitrile** is not readily available in the surveyed literature, its expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts can be reliably predicted. These predictions are based on the well-established effects of amino ( $-\text{NH}_2$ ), methoxy ( $-\text{OCH}_3$ ), and nitrile ( $-\text{CN}$ ) substituents on the chemical shifts of aromatic protons and carbons. To support these predictions, the experimental NMR data for two closely related, commercially available compounds, 4-aminobenzonitrile and 3-methoxybenzonitrile, are presented for direct comparison.

### $^1\text{H}$ NMR Data Comparison

The predicted  $^1\text{H}$  NMR spectrum of **4-Amino-3-methoxybenzonitrile** is expected to show three distinct signals in the aromatic region, a singlet for the methoxy group protons, and a

broad singlet for the amino group protons. The substitution pattern dictates a specific splitting pattern for the aromatic protons.

Compound	Proton Assignment	Predicted/ Experimental	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
4-Amino-3-methoxybenzonitrile (Predicted)	H-2	~7.15	d	1H		~2.0
H-5	~6.30	d	1H		~8.2	
H-6	~7.20	dd	1H		~8.2, 2.0	
-OCH <sub>3</sub>	~3.85	s	3H		-	
-NH <sub>2</sub>	~4.50	br s	2H		-	
4-Aminobenzonitrile (Experimental) [1]	H-2, H-6	7.37	d	2H		6.8
H-3, H-5	6.64	d	2H		6.8	
-NH <sub>2</sub>	4.32	br s	2H		-	
3-Methoxybenzonitrile (Experimental) [2]	H-2	7.23	d	1H		8.0
H-4, H-6	7.13	d	2H		8.0	
H-5	7.37	t	1H		8.0	
-OCH <sub>3</sub>	3.83	s	3H		-	

**<sup>13</sup>C NMR Data Comparison**

The predicted  $^{13}\text{C}$  NMR spectrum for **4-Amino-3-methoxybenzonitrile** will display signals for the six aromatic carbons, the nitrile carbon, and the methoxy carbon. The chemical shifts are influenced by the electron-donating effects of the amino and methoxy groups and the electron-withdrawing nature of the nitrile group.

Compound	Carbon Assignment	Predicted/Experimental Chemical Shift ( $\delta$ , ppm)
4-Amino-3-methoxybenzonitrile (Predicted)	C-1	~98
C-2	~114	
C-3	~148	
C-4	~151	
C-5	~113	
C-6	~125	
-CN	~120	
-OCH <sub>3</sub>	~56	
4-Aminobenzonitrile (Experimental) <sup>[1]</sup>	C-1	99.5
C-2, C-6	133.7	
C-3, C-5	114.4	
C-4	150.8	
-CN	120.4	
3-Methoxybenzonitrile (Experimental)	C-1	112.9
C-2	116.6	
C-3	159.4	
C-4	119.1	
C-5	130.1	
C-6	124.2	
-CN	118.6	
-OCH <sub>3</sub>	55.3	

# Experimental Protocols

To acquire high-quality NMR spectra for the structural confirmation of **4-Amino-3-methoxybenzonitrile**, the following experimental protocol is recommended.

## Sample Preparation

- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a clean, dry 5 mm NMR tube.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

## $^1\text{H}$ NMR Acquisition Parameters

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
- Spectral Width: Approximately 12-15 ppm, centered around 6 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Temperature: 298 K.

## $^{13}\text{C}$ NMR Acquisition Parameters

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Pulse Program: Standard proton-decoupled  $^{13}\text{C}$  experiment (e.g., zgppg30 on Bruker instruments).
- Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.

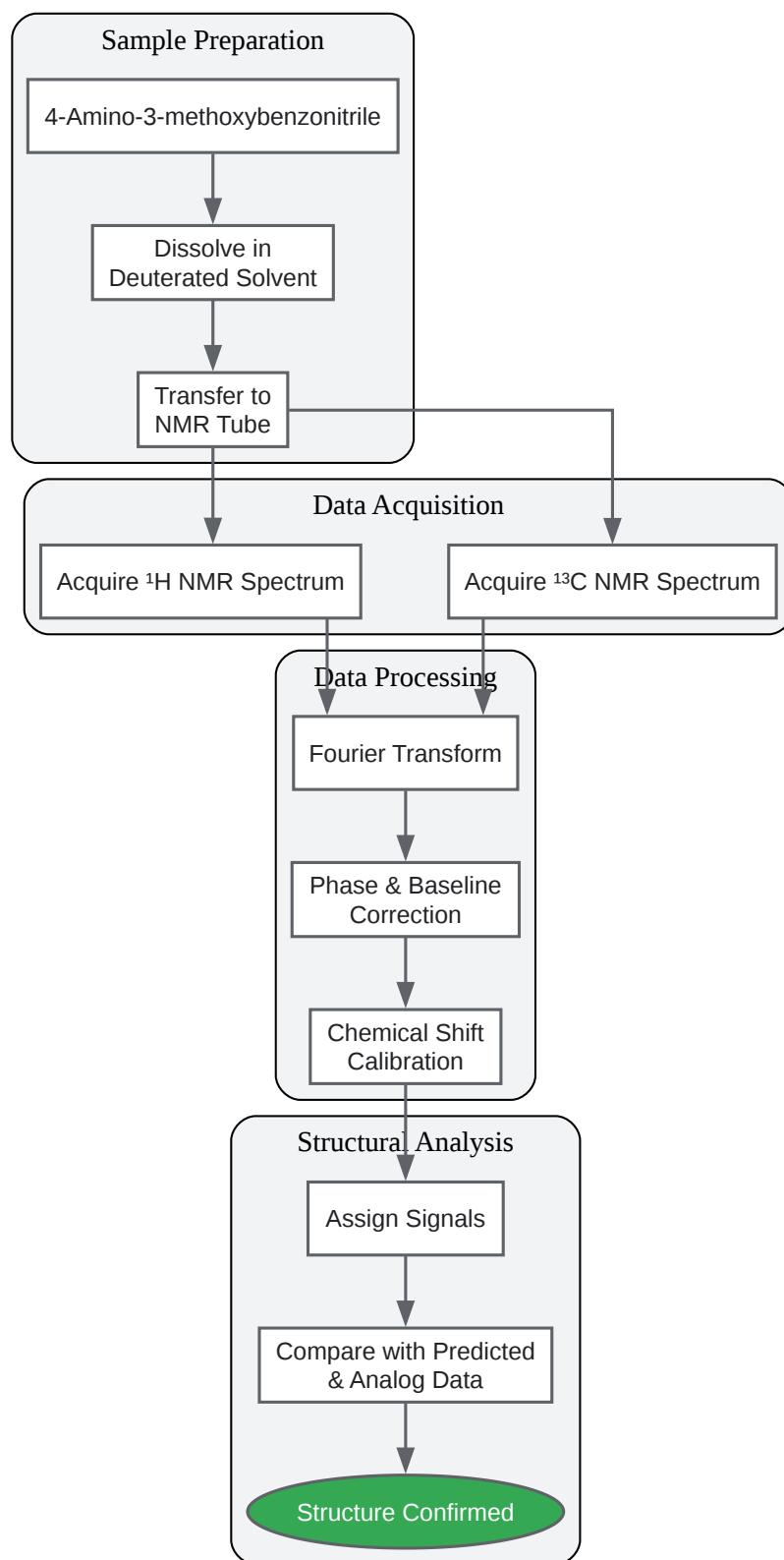
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 to 4096 scans, depending on sample concentration.
- Temperature: 298 K.

#### Data Processing

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase and baseline correct the resulting spectra.
- Calibrate the  $^1\text{H}$  spectrum to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
- Calibrate the  $^{13}\text{C}$  spectrum to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).
- Integrate the signals in the  $^1\text{H}$  spectrum to determine the relative proton ratios.

## Workflow for Structural Confirmation

The logical process for confirming the structure of **4-Amino-3-methoxybenzonitrile** using NMR spectroscopy is outlined in the following diagram.

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Caption: Workflow for NMR-based structure confirmation of **4-Amino-3-methoxybenzonitrile**.

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## References

- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
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